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Compound of Interest

Compound Name: N-Isopropylacetamide

Cat. No.: B072864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for N-Isopropylacetamide. It includes quantitative data

presentation, detailed experimental protocols, and visualizations to aid in the structural

elucidation and analysis of this compound.

Spectroscopic Data
The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data

for N-Isopropylacetamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N-Isopropylacetamide provides information about the chemical

environment of the hydrogen atoms in the molecule. The data is summarized in the table

below.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~7.5 - 8.0 Broad Singlet 1H - N-H

~3.9 - 4.1
Septet (or

multiplet)
1H ~6.8 CH-(CH₃)₂

~1.9 Singlet 3H - CO-CH₃

~1.1 Doublet 6H ~6.8 CH-(CH₃)₂

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS),

and can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the N-
Isopropylacetamide molecule.

Chemical Shift (δ) ppm Assignment

~170 C=O (Amide Carbonyl)

~41 CH-(CH₃)₂

~23 CO-CH₃

~22 CH-(CH₃)₂

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks

for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of N-Isopropylacetamide shows characteristic absorption bands

corresponding to the vibrational modes of its functional groups.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3300 Strong, Broad N-H Stretch

~2970 Strong C-H Stretch (sp³)

~1640 Strong C=O Stretch (Amide I band)

~1550 Strong N-H Bend (Amide II band)

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectroscopic data for N-
Isopropylacetamide.

NMR Spectroscopy Protocol
2.1.1. Sample Preparation

Dissolution: Accurately weigh approximately 10-20 mg of N-Isopropylacetamide and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in the pipette during transfer.

Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical

shift referencing (0.00 ppm).

2.1.2. Data Acquisition

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range covering from approximately -1 to 10 ppm.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range covering from approximately 0 to 200 ppm.

2.1.3. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale using the solvent peak or the internal

standard (TMS at 0.00 ppm).

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the

relative proton ratios and pick the peak positions in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol
2.2.1. Sample Preparation (Thin Film Method)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Dissolve a small amount of N-Isopropylacetamide in a volatile solvent (e.g.,

methylene chloride or acetone).

Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the sample on

the plate.

2.2.2. Data Acquisition

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker IFS 85 B or

equivalent).

Parameters:

Scan Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background Scan: A background spectrum of the clean, empty sample compartment

should be acquired before running the sample spectrum.

2.2.3. Data Processing

Background Subtraction: The instrument software automatically subtracts the background

spectrum from the sample spectrum.

Data Format: The spectrum is typically displayed as percent transmittance (%T) or

absorbance versus wavenumber (cm⁻¹).

Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

structure of N-Isopropylacetamide for NMR interpretation.
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Diagram 1: Workflow for Spectroscopic Analysis
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N-Isopropylacetamide Structure & NMR Assignments
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Diagram 2: N-Isopropylacetamide Structure with NMR Nuclei

To cite this document: BenchChem. [Spectroscopic Analysis of N-Isopropylacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072864#spectroscopic-data-of-n-isopropylacetamide-
nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072864?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

